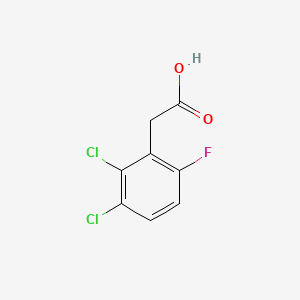

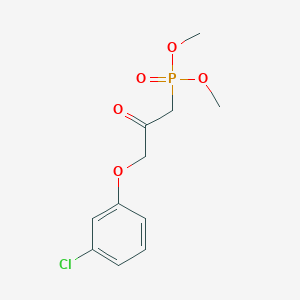

1-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

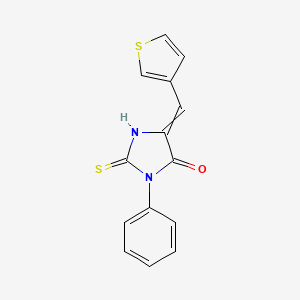

The compound "1-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring containing three nitrogen atoms. This particular derivative includes a 4-fluorophenyl group and a methyl group as substituents, which may influence its chemical and physical properties, as well as its potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of triazole derivatives often involves the 1,3-dipolar cycloaddition reaction, as seen in the efficient synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles . Another method for synthesizing a related compound, 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, involves the reaction of phenyl acetylene with sodium azide and methyl iodide in the presence of copper iodide, followed by oxidation . These methods highlight the versatility of triazole synthesis and the potential for creating a wide range of substituted derivatives, including the target compound.

Molecular Structure Analysis

The molecular structure of triazole derivatives can be complex, with the potential for various substituents to influence the overall shape and electronic distribution. For instance, the crystal structure of a related compound, 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropyl alcohol, shows significant dihedral angles between the triazole ring and the benzene rings . Such structural details are crucial for understanding the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

Triazole derivatives can undergo a range of chemical reactions. For example, the alkylation of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid with methyl iodide can lead to different products depending on the reactant ratio . Additionally, the unexpected ring closure of a triazole derivative in the presence of sulfuric acid demonstrates the potential for complex reactions leading to novel compounds with interesting properties, such as antimicrobial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be influenced by the presence of fluorine atoms and other substituents. For example, long-range fluorine-proton coupling has been observed in 1,2,4-triazole derivatives, which can be confirmed by NMR spectroscopy and X-ray analysis . The introduction of a fluorophenyl group in the triazole structure can lead to new compounds with unique properties, as seen in the study of physical and chemical properties of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol derivatives .

Applications De Recherche Scientifique

Triazole Derivatives in Drug Development

Triazole derivatives, including 1-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid, have been extensively studied for their potential in drug development due to their broad spectrum of biological activities. These compounds have been investigated for their anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The versatility in the structural variations of triazoles allows for the synthesis of compounds with specific biological activities. The development of new triazoles with targeted properties is crucial for addressing emerging diseases and drug-resistant strains of bacteria and viruses (Ferreira et al., 2013). The focus on green chemistry and sustainability in the preparation of these derivatives highlights the ongoing effort to develop efficient and environmentally friendly methods for synthesizing triazole-based pharmaceuticals.

Triazoles in Material Science

Triazoles, including the specific compound , have found applications beyond pharmaceuticals, extending into material science. These compounds serve as building blocks for the synthesis of polymers and materials with desirable properties, such as high thermal stability, mechanical strength, and proton conductivity. Such materials are promising for the development of high-performance fuel cell membranes and other applications requiring materials with specific electrochemical and physical properties (Prozorova & Pozdnyakov, 2023).

Environmental and Sustainability Considerations

The research on triazoles also encompasses the development of eco-friendly synthetic methods and the evaluation of their environmental impact. Advances in the synthesis of triazoles focus on minimizing the use of hazardous substances and promoting methods that are compatible with the principles of green chemistry. This approach aims to reduce the environmental footprint of chemical synthesis and ensure the sustainable production of triazole derivatives (de Souza et al., 2019).

Safety And Hazards

Propriétés

IUPAC Name |

1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3O2/c1-6-12-9(10(15)16)13-14(6)8-4-2-7(11)3-5-8/h2-5H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOKWGFCAXYAKKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C2=CC=C(C=C2)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393858 |

Source

|

| Record name | 1-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid | |

CAS RN |

103058-62-4 |

Source

|

| Record name | 1-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-Cyano-2-[5-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-ylidene]ethylidene]indolin-3-one](/img/structure/B1306832.png)